2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
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Description
“2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid” is a chemical compound . It is also known by its IUPAC name, which is the same . The InChI code for this compound is 1S/C8H10N2O3/c1-10-7(8(11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3,(H,11,12) .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid” can be represented by the InChI code 1S/C8H10N2O3/c1-10-7(8(11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3,(H,11,12) .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives, such as 1H-pyrazole-3-carboxamides and -3-carboxylates, from 1H-pyrazole-3-carboxylic acid involves reactions with various binucleophiles. These compounds have been synthesized with good yields and characterized using spectroscopic data and elemental analyses (Yıldırım, Kandemirli, & Akçamur, 2005).
Coordination Polymers
The creation of coordination polymers using pyrazole derivatives, such as bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, for assembly with Zn(II) and Cd(II) ions. These polymers exhibit unique structural properties, including chirality and hydrogen bonding, influencing their thermal and luminescence characteristics (Cheng et al., 2017).
Structural Analysis and Materials Science
Crystal Structures of Coordination Complexes
Research on pyrazole-dicarboxylate acid derivatives and their coordination with Cu(II)/Co(II)/Zn(II) ions, leading to mononuclear chelate complexes. These complexes have been analyzed using single-crystal X-ray diffraction, revealing intricate hydrogen-bonded networks (Radi et al., 2015).
Dynamic Properties of Pyrazole Acids
Investigation of the structural and dynamic properties of various pyrazole acids in the solid state using crystallography and solid-state NMR. This research provides insights into polymorphism, proton transfer, and tautomerism in these compounds (Infantes et al., 2013).
Medicinal Chemistry and Pharmacology
Development of Aurora Kinase Inhibitors
A compound derived from pyrazole-3-carboxylic acid has been explored as an Aurora kinase inhibitor, potentially useful in cancer treatment. This research highlights the medicinal chemistry applications of such derivatives in oncology (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Bicyclic Heterocycles
The cyclisation reactions of pyrazole-acetic acids with various electrophiles have led to the formation of diverse bicyclic heterocycles. These compounds have potential applications in pharmaceuticals, demonstrating the versatility of pyrazole derivatives in drug development (Smyth et al., 2007).
properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-7(8(11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDBTZNBKHQCPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |
CAS RN |
1519903-75-3 |
Source
|
Record name | 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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